1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
Description
1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a 1-methyl-substituted pyrazole core linked via a carboxamide group to a piperidin-4-yl moiety. The piperidine ring is further substituted at position 1 with a 5-methyl-1H-pyrazol-3-yl group. Its design shares similarities with antiviral, cannabinoid receptor-modulating, and enzyme-inhibiting pyrazole derivatives documented in the literature .
Properties
IUPAC Name |
2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-10-9-13(18-17-10)20-7-4-11(5-8-20)16-14(21)12-3-6-15-19(12)2/h3,6,9,11H,4-5,7-8H2,1-2H3,(H,16,21)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVILPFEDJBGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole and piperidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
Key Structural Features of the Target Compound :
- Pyrazole core : 1-methyl-1H-pyrazole-5-carboxamide.
- Linker : Piperidin-4-yl group.
- Substituent : 5-methyl-1H-pyrazol-3-yl on the piperidine.
Comparison with Sulfonamide Analogs () :
Compounds such as 1a (1-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) replace the piperidine linker with a sulfonamide group. These analogs exhibit antiviral activity against measles virus (MV), with EC50 values ranging from 0.8–3.1 µM and selectivity indices (SI) of 16–49 . The target compound’s piperidine linker may alter pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to sulfonamide-based analogs.
Table 1: Comparison of Key Structural and Functional Attributes
Substituent-Driven Activity Differences
- Piperidine Modifications: Compounds like 2l and 2m () feature hydroxyethyl or morpholinoethyl groups on the piperidine, enhancing hydrophilicity.
- Cannabinoid Receptor Targeting: SR-144528 () and SR141716A () demonstrate that pyrazole-carboxamides can selectively bind CB1/CB2 receptors. The target compound’s lack of a bicyclic terpene group (as in SR-144528) may preclude cannabinoid receptor activity .
Enzymatic Inhibition Potential
- Berotralstat (): A pyrazole-carboxamide derivative with a fluorophenyl and cyclopropylmethyl group, berotralstat inhibits plasma kallikrein (IC50 ~nM). The target compound’s piperidine-pyrazole substituent may confer distinct target specificity, though this requires experimental validation .
Biological Activity
1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its unique structure, featuring multiple pyrazole and piperidine rings, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 315.37 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₂ |
| Molecular Weight | 315.37 g/mol |
| CAS Number | 1902945-65-6 |
The biological activity of this compound is likely mediated through its interactions with various biological targets, including enzymes and receptors. The presence of the pyrazole moiety is known to influence several signaling pathways, potentially leading to anti-inflammatory, anticancer, and antimicrobial effects.
Biological Activities
Research indicates that compounds with a pyrazole structure exhibit a wide range of biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:
- Lung Cancer : Compounds similar to this compound have demonstrated significant antiproliferative effects against lung cancer cells.
- Breast Cancer : Specific analogs have displayed IC50 values as low as 0.26 μM against MDA-MB-231 breast cancer cells, indicating potent activity .
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Pyrazole derivatives have been reported to reduce inflammation in various models, likely through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
Antimicrobial Activity
Research has indicated that pyrazole compounds show promise as antimicrobial agents. For example, modifications in the piperidine moiety enhance antibacterial activity against strains such as E. coli and S. aureus . This activity is attributed to their ability to disrupt bacterial cell wall synthesis.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including those similar to our compound, and evaluated their anticancer properties against several cancer types. The results indicated significant growth inhibition in vitro .
- Anti-inflammatory Testing : Another research effort tested a series of pyrazoles for anti-inflammatory activity using carrageenan-induced edema models in mice, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .
Q & A
Basic: What are the optimal synthetic routes for 1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide, and what characterization techniques are critical for confirming its structural integrity?
Methodological Answer:
The synthesis typically involves multi-step processes, starting with the condensation of pyrazole and piperidine precursors. For example, pyrazole-3-carboxylic acid derivatives are coupled with substituted piperidines via carboxamide bond formation using reagents like thionyl chloride (SOCl₂) to generate acyl chlorides, followed by nucleophilic substitution . Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions (e.g., distinguishing between 1H-pyrazole and 1H-pyrazol-3-yl groups) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve stereochemical ambiguities and confirm intramolecular interactions (e.g., hydrogen bonding and dihedral angles between aromatic rings) .
Advanced: How can computational modeling be integrated into the design of novel derivatives to predict bioactivity?
Methodological Answer:
Computational approaches such as quantum chemical calculations and reaction path searches are critical. For instance:
- Density Functional Theory (DFT) : Optimizes ground-state geometries and calculates electrostatic potential surfaces to predict reactivity at specific positions (e.g., nitro or methyl groups) .
- Molecular Docking : Screens derivatives against target proteins (e.g., kinases or GPCRs) to prioritize compounds with favorable binding energies .
- ADMET Prediction : Uses tools like ACD/Percepta to estimate pharmacokinetic properties (e.g., logP, metabolic stability) before synthesis .
Experimental validation via SAR studies is essential to refine computational models .
Basic: What are the key considerations in designing analogs to explore structure-activity relationships (SAR)?
Methodological Answer:
Focus on modifying:
- Pyrazole Ring Substituents : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while methyl groups improve lipophilicity .
- Piperidine Linker : Adjusting the substitution pattern (e.g., 4-position vs. 3-position) affects conformational flexibility and target engagement .
- Carboxamide Group : Replacing the carboxamide with thioamide or urea alters hydrogen-bonding capacity and solubility .
Characterize analogs using HPLC purity assays (>95%) and comparative bioactivity profiling .
Advanced: What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Discrepancies often arise due to:
- Metabolic Instability : Use liver microsome assays to identify metabolic hotspots (e.g., vulnerable methyl or nitro groups) .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; high binding reduces free drug concentration .
- Bioavailability Optimization : Formulate prodrugs (e.g., ester derivatives) or employ nano-delivery systems to enhance absorption .
Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
Advanced: How do crystallographic studies inform the understanding of intermolecular interactions affecting stability?
Methodological Answer:
X-ray crystallography reveals:
- Hydrogen Bonding Networks : Intramolecular C–H···O/N interactions stabilize the pyrazole-piperidine conformation, while intermolecular N–H···N bonds influence crystal packing .
- Torsional Strain : Dihedral angles >80° between the pyrazole and aryl rings reduce π-π stacking, impacting solubility .
- Solvent Channels : Analysis of lattice voids guides co-crystallization strategies to improve thermal stability .
Basic: What are the best practices for purity assessment and contamination troubleshooting during synthesis?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress and isolate intermediates .
- Spectroscopic Fingerprinting : Compare IR spectra to reference compounds to detect carbonyl or amine contaminants .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove unreacted starting materials .
Advanced: How can reaction engineering improve yield in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., acyl chloride formation) .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
